molecular formula C12H9F3N2 B594509 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine CAS No. 1224740-83-3

5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine

Cat. No. B594509
M. Wt: 238.213
InChI Key: DWAGWKHRLQFSEC-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . Trifluoromethylpyridines and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine consists of a pyridine ring attached to a phenyl ring via an amine group . The phenyl ring carries a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

Trifluoromethylpyridines, including 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine, are used as reactants in various chemical reactions . For instance, they can participate in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives .

Scientific Research Applications

  • Anticancer Activity : A study by Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from a related compound. These derivatives exhibited promising anticancer activity against various cancer cell lines, including lung, breast, prostate, and cervical cancers at micro molar concentrations (Chavva et al., 2013).

  • Synthesis of Derivatives : Bradiaková et al. (2009) focused on synthesizing 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. This work highlights the versatility of 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine in synthesizing various heterocyclic compounds, which could be of importance in pharmaceutical and organic chemistry (Bradiaková et al., 2009).

  • Heterocyclic Rings in Anticancer Agents : Another study by Hafez and El-Gazzar (2020) reported the synthesis of novel pyridine derivatives bearing different heterocyclic rings, which were evaluated for their anticancer activity. This research underscores the significance of 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine in creating compounds with potential antitumor effects (Hafez & El-Gazzar, 2020).

  • Fluorescent Properties : Hiscock et al. (2019) studied the fluorescent properties of compounds derived from 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a compound structurally related to 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine. They explored its potential in coordination chemistry and fluorescence applications (Hiscock et al., 2019).

  • Metal Ion Affinities and Fluorescence : Liang et al. (2009) investigated the properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine. Their research highlights the potential of these compounds in the study of metal ion affinities and fluorescence, which could be relevant for sensors and imaging applications (Liang et al., 2009).

Future Directions

Trifluoromethylpyridines, including 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(16)7-17-6-8/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAGWKHRLQFSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735026
Record name 5-[2-(Trifluoromethyl)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine

CAS RN

1224740-83-3
Record name 5-[2-(Trifluoromethyl)phenyl]-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224740-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(Trifluoromethyl)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
WS Liu, B Yang, RR Wang, WY Li, YC Ma, L Zhou… - Bioorganic …, 2020 - Elsevier
SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, which affects the transduction of multiple signaling pathways, including RAS-ERK, PI3K-AKT and …
Number of citations: 15 www.sciencedirect.com

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